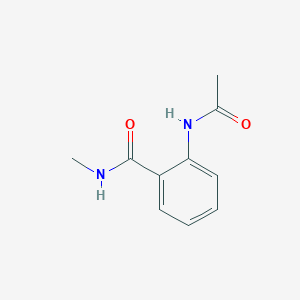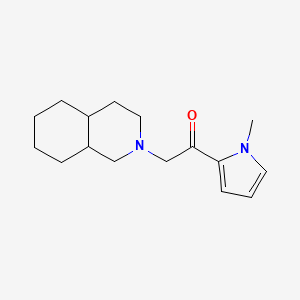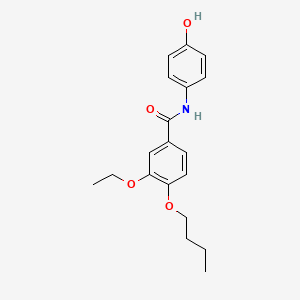![molecular formula C15H17Cl2NO3 B7540822 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as Dicloxacillin, is a narrow-spectrum beta-lactam antibiotic that is commonly used to treat bacterial infections. It belongs to the penicillin family of antibiotics and is effective against gram-positive bacteria, including Staphylococcus aureus.
作用機序
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acidn works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. It does this by binding to and inhibiting the activity of a bacterial enzyme called penicillin-binding protein (PBP), which is involved in the synthesis of cell walls.
Biochemical and Physiological Effects:
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals, and prolonged use can lead to the development of antibiotic-resistant strains of bacteria.
実験室実験の利点と制限
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also stable under a wide range of conditions and has a long shelf life, which makes it easy to store and transport.
However, there are also some limitations to the use of dicloxacillin in lab experiments. It has a narrow spectrum of activity and is only effective against gram-positive bacteria, which limits its usefulness in some research applications. Additionally, prolonged use of dicloxacillin can lead to the development of antibiotic-resistant strains of bacteria, which can complicate research studies.
将来の方向性
There are several areas of future research that could be explored with regards to dicloxacillin. One potential area of research is the development of new formulations of the drug that could improve its efficacy and reduce the risk of antibiotic resistance. Another area of research could be the investigation of the mechanisms of antibiotic resistance in bacteria, with the goal of identifying new targets for drug development. Finally, the use of dicloxacillin in combination with other antibiotics could be explored as a potential strategy for improving treatment outcomes in bacterial infections.
合成法
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acidn can be synthesized through the reaction of 6-aminopenicillanic acid with 3,4-dichlorophenylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been extensively studied for its antibacterial properties and has been used in various scientific research studies. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that is resistant to many other antibiotics. 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has also been used in studies to investigate the mechanisms of antibiotic resistance in bacteria.
特性
IUPAC Name |
1-[[2-(3,4-dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c16-11-5-4-10(8-12(11)17)9-13(19)18-15(14(20)21)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHOPQXNIBSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)



![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)

![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)


![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)
